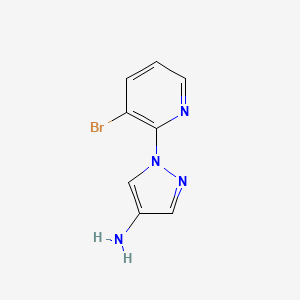

1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(3-bromopyridin-2-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMBDRXCGHZTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Bromopyridin-2-yl)-1H-pyrazol-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN, with a molecular weight of 253.10 g/mol. Its unique structure features a brominated pyridine moiety and a pyrazole ring, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromopyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. This process yields high purity and yield, making it suitable for further biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including multidrug-resistant Acinetobacter baumannii .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | |

| Escherichia coli | 0.025 mg/mL | |

| Acinetobacter baumannii | 4 µg/mL |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have indicated that it may interact with specific biological targets, inhibiting enzymes or receptors involved in cancer pathways .

Mechanism of Action:

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition: It may inhibit key enzymes that are crucial for cancer cell proliferation.

- Receptor Modulation: The bromopyridine moiety enhances binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .

Study on Antibacterial Efficacy

A study focusing on the antibacterial efficacy of pyrazole derivatives highlighted the potential of this compound as an antibiotic adjuvant. The compound was tested alongside other derivatives, showing synergistic effects when combined with existing antibiotics like colistin .

Cancer Research Applications

In another research context, compounds similar to this compound were designed to target ROS1 and ALK pathways in cancer treatment. These studies demonstrate the compound's relevance in ongoing efforts to combat drug resistance in cancer therapies .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibiotic adjuvant. Research indicates that pyrazole derivatives, including 1-(3-bromopyridin-2-yl)-1H-pyrazol-4-amine, can enhance the efficacy of existing antibiotics against multi-drug resistant (MDR) pathogens, such as Acinetobacter baumannii.

Case Study:

A study synthesized a series of pyrazole compounds and evaluated their antibacterial activity. Among these, derivatives similar to this compound showed promising results against Gram-positive bacteria and enhanced the activity of colistin against MDR strains. The findings suggest that modifications to the pyrazole structure can lead to significant improvements in antibacterial potency and synergistic effects with conventional antibiotics .

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Pyrazole derivatives are known to inhibit various kinases involved in cancer progression.

Case Study:

In a study focused on pyrazolo[3,4-d]pyrimidines, compounds structurally related to this compound exhibited selective inhibition of Janus kinases (JAKs), which are critical in several hematological malignancies. This suggests that similar pyrazole-based structures could be explored for developing targeted cancer therapies .

Neuropharmacology

Another area of interest is the neuropharmacological application of pyrazole compounds. Their ability to modulate neurotransmitter systems makes them candidates for treating neurological disorders.

Research Insights:

Studies have shown that certain pyrazole derivatives can influence serotonin and dopamine receptors, potentially leading to new treatments for depression and anxiety disorders. The structural similarities with this compound suggest that further exploration could yield beneficial neuropharmacological agents .

Data Tables

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazol-4-amine Derivatives

Key Observations :

- Halogen Effects : Bromine (as in the target compound) provides stronger halogen bonding than chlorine or fluorine, crucial for protein-ligand interactions .

- Substituent Position : Pyridine substitution at the 2-position (target compound) vs. 4-position (e.g., ) alters electronic properties and steric hindrance, affecting binding selectivity.

- Linkage Groups : Methyl or benzyl linkages (e.g., ) modulate flexibility and solubility compared to direct heteroaryl attachments.

Preparation Methods

Multi-Step Synthesis via Pyrazole Anion and Halopyridine Coupling (Patent CN104844567A)

This method involves several key steps:

Amino Protection and Pyrazole Anion Formation: Starting from pyrazole, the amino group is protected using dimethylaminosulfonyl chloride. The protected pyrazole is then treated with butyllithium at -78°C to form a pyrazole anion.

Bromination: The pyrazole anion is reacted with brominating agent BrCCl2CCl2Br to introduce bromine at the 3-position.

Deprotection: Deamination is achieved in the presence of trifluoroacetic acid to yield 3-bromopyrazole.

Coupling with 2,3-Dichloropyridine: The 3-bromopyrazole intermediate is reacted with 2,3-dichloropyridine to afford 3-bromo-1-(3-chloro-2-pyridyl)pyrazole.

Further Functionalization: Treatment with lithium diisopropylamide (LDA) and carbon dioxide at -78°C yields an intermediate carboxylic acid derivative.

Reaction Conditions and Notes:

The use of butyllithium and LDA requires stringent low-temperature (-78°C) conditions, posing operational challenges.

The synthetic route is summarized as:

- Pyrazole → Amino protection → Pyrazole anion formation

- Bromination → Deprotection → 3-bromopyrazole

- Coupling with 2,3-dichloropyridine → 3-bromo-1-(3-chloro-2-pyridyl)pyrazole

- LDA treatment + CO2 → Carboxylic acid intermediate

This method provides a well-defined route but requires careful temperature control and handling of strong bases.

Oxidation and Condensation Approach

An alternative involves:

Oxidation of 3-methyl-5-bromopyrazole using potassium permanganate in acidic aqueous media at 40-70°C to yield 5-bromo-1H-3-pyrazolecarboxylic acid with yields between 76-85%.

Condensation of this pyrazolecarboxylic acid with 2,3-dichloropyridine to form 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

This approach avoids extremely low-temperature steps but involves oxidative conditions and subsequent condensation reactions.

Comparative Data Table of Preparation Methods

| Step/Method | Key Reagents & Conditions | Advantages | Limitations | Yield / Notes |

|---|---|---|---|---|

| Pyrazole protection & bromination | Dimethylaminosulfonyl chloride, butyllithium (-78°C), BrCCl2CCl2Br, TFA | Well-defined route, selective bromination | Requires harsh low-temperature conditions; handling strong bases | Not specified; multi-step |

| Oxidation & condensation | KMnO4 oxidation (40-70°C), 2,3-dichloropyridine condensation | Avoids low temp; moderate complexity | Oxidative conditions; multi-step | 76-85% yield for oxidation step |

| 5-Bromo-1-methyl-pyrazol-3-amine synthesis | Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus, TFA hydrolysis | Simple route; low toxicity reagents; scalable | Different substitution pattern; not exact target | Good yields; operationally convenient |

| Metal-free coupling (prospective) | Thermal coupling of amino-imino pyridines and pyrazolones | Catalyst-free; mild conditions | Not yet applied to target compound | Research stage |

Summary of Research Findings

The most established synthetic route involves protection of pyrazole amine groups, lithiation, bromination, and coupling with dichloropyridine derivatives under stringent low-temperature conditions.

Oxidative functionalization of bromopyrazoles followed by condensation offers an alternative with milder temperature conditions but involves strong oxidants.

Related bromopyrazol-amine intermediates can be synthesized via condensation and bromination steps with improved operational simplicity and safety profiles.

Emerging metal catalyst-free methods may offer future pathways for synthesis of related pyrazolylpyridine amines but require further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.